1-(Trifluoromethyl)vinyl acetate
Description
1-(Trifluoromethyl)vinyl acetate (CAS: 242-049-2 ) is a fluorinated vinyl ester characterized by a trifluoromethyl (-CF₃) group attached to the ethylene backbone. This structural feature imparts unique physicochemical properties, such as enhanced thermal stability and electron-withdrawing effects, making it valuable in polymerization and catalysis. The compound has been studied in continuous flow reactors under supercritical CO₂ (scCO₂) conditions for asymmetric hydrogenation, demonstrating advantages in reaction efficiency and catalyst immobilization compared to traditional biphasic systems .
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoroprop-1-en-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(5(6,7)8)10-4(2)9/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGSDIHTCTXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25212-05-9 | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID80883818 | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247-91-8 | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2247-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)vinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.127 | |
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Preparation Methods
1-(Trifluoromethyl)vinyl acetate can be synthesized through various methods. One common synthetic route involves the reaction of trifluoroacetic acid with acetylene in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(Trifluoromethyl)vinyl acetate undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Trifluoromethyl)vinyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)vinyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity and stability . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Vinyl acetate : Lacks the -CF₃ group, leading to differences in polarity and reactivity.
- Fluoroalkyl acetates (e.g., fluoroethyl acetates) : Share the acetate ester group but vary in fluorine substitution patterns .
- Poly[1-(trifluoromethyl)ethylene]: A polymer derivative with recurring -CF₃ units, exhibiting higher thermal stability than non-fluorinated analogs .
Table 1: Structural Comparison
Physicochemical Properties
Thermal Stability
The -CF₃ group significantly enhances thermal properties. For example:
Solubility and Reactivity
- Polarity : The electron-withdrawing -CF₃ group increases polarity, improving solubility in scCO₂ systems compared to vinyl acetate .
- NMR Characteristics: The ¹⁹F NMR spectrum of this compound shows distinct trifluoromethyl signals near δ -60 to -70 ppm, differing from non-fluorinated analogs like vinyl acetate, which lack fluorine signals .
Biological Activity
1-(Trifluoromethyl)vinyl acetate (TFMVA) is an organofluorine compound with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol. Its unique trifluoromethyl group contributes to its chemical properties and biological activities. This article explores the biological activity of TFMVA, including its mechanisms of action, potential applications, and comparative analysis with similar compounds.
- Molecular Formula : C₅H₅F₃O₂
- Molecular Weight : 154.09 g/mol
- Boiling Point : 86-88 °C
- Density : 1.200 g/cm³
- Flash Point : 2 °C (35 °F)
The biological activity of TFMVA is primarily influenced by its trifluoromethyl group, which enhances lipophilicity and alters interaction with biological targets. Fluorinated compounds are known to exhibit unique pharmacokinetic properties, making them valuable in medicinal chemistry.
Interaction with Biological Targets
- Enzyme Inhibition : TFMVA may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated compounds that disrupt normal cellular functions. For instance, fluorinated analogs often target enzymes in the citric acid cycle, leading to metabolic disruptions.
- Antimicrobial Activity : Preliminary studies suggest that TFMVA exhibits antimicrobial properties, potentially effective against various bacterial strains. The presence of the trifluoromethyl group may enhance its ability to penetrate bacterial membranes.
Antimicrobial Activity
A study conducted on various organofluorine compounds highlighted TFMVA's potential as an antimicrobial agent. In vitro tests demonstrated that TFMVA inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of cell membrane integrity due to the lipophilic nature of the compound.
| Compound | Bacterial Strains Inhibited | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 50 µg/mL |
| Control (non-fluorinated analog) | E. coli | 200 µg/mL |
Case Study: Fluorinated Compounds in Drug Development
A review article emphasized the role of fluorinated compounds like TFMVA in drug discovery. The incorporation of fluorine into drug candidates can enhance metabolic stability and bioavailability. TFMVA's structural characteristics make it a candidate for further exploration in pharmaceutical applications.
Comparative Analysis with Similar Compounds
When compared to other vinyl acetate derivatives, TFMVA exhibits distinct biological activities due to the presence of the trifluoromethyl group:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Vinyl acetate | Low antimicrobial activity | Non-fluorinated |
| 1-Chlorovinyl acetate | Moderate antimicrobial activity | Chlorine is less electronegative |
| This compound | High antimicrobial activity | Enhanced lipophilicity |
Q & A
Q. What analytical challenges arise in quantifying trifluoromethyl group stability under acidic or basic conditions?
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Answer : Molecular docking and MD simulations reveal enhanced binding affinity of -CF₃-containing compounds to hydrophobic pockets in target proteins (e.g., kinases). Validated by IC₅₀ assays, these models guide rational drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
